

# Photochemical and photophysical properties of 5-Chloro-2-hydroxybenzophenone

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## Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

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An In-Depth Technical Guide to the Photochemical and Photophysical Properties of **5-Chloro-2-hydroxybenzophenone**

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### Abstract

**5-Chloro-2-hydroxybenzophenone**, also known as Benzophenone-7, is a substituted benzophenone widely utilized for its ultraviolet (UV) absorbing properties. Its efficacy is deeply rooted in a sophisticated interplay of photophysical and photochemical processes that occur following the absorption of light. This technical guide provides a comprehensive exploration of these properties, designed for researchers, scientists, and professionals in drug development. We will delve into the molecule's structural attributes, its interaction with UV radiation, the critical deactivation pathways of its excited states—including the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT)—and its potential for photodegradation. This document synthesizes theoretical principles with practical experimental methodologies, offering both a deep mechanistic understanding and a guide for empirical investigation.

## Molecular Profile and Ground-State Characteristics

**5-Chloro-2-hydroxybenzophenone** (CAS No: 85-19-8) is a pale yellow crystalline solid.<sup>[1]</sup> Its molecular structure is the foundation of its unique photochemical behavior. The molecule consists of a benzophenone core with a hydroxyl group at the 2-position and a chlorine atom at the 5-position of one phenyl ring.

A paramount feature of its ground-state conformation is the formation of a strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the oxygen of the adjacent carbonyl group.[2][3] This hydrogen bond is crucial, as it pre-positions the molecule for the ultrafast excited-state dynamics that confer its photostability. The two aromatic rings are significantly twisted with respect to one another, with a reported inclination angle of 57.02°.[2]

Property	Value	Source
Chemical Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	[1][4]
Molecular Weight	232.66 g/mol	[4][5]
IUPAC Name	(5-chloro-2-hydroxyphenyl) (phenyl)methanone	[1]
Synonyms	Benzophenone-7, BP-7, 2- Benzoyl-4-chlorophenol	[1][4][6]
Appearance	Yellow crystalline powder	[1][5]
Melting Point	96-98 °C	[5]
Solubility	Insoluble in water	[1]

## Photophysical Properties: The Interaction with Light

The photophysical behavior of a molecule dictates the non-reactive pathways by which it dissipates absorbed light energy. For a UV absorber like **5-chloro-2-hydroxybenzophenone**, these processes are central to its function.

### UV-Visible Absorption

The absorption of UV light is the initiating event. The electronic absorption spectrum of **5-chloro-2-hydroxybenzophenone** is dominated by strong  $\pi \rightarrow \pi^*$  transitions within the aromatic systems and a weaker, lower-energy  $n \rightarrow \pi^*$  transition associated with the carbonyl group's non-bonding electrons.[7][8] The presence of the ortho-hydroxyl group causes a significant red-shift in the absorption spectrum compared to unsubstituted benzophenone, extending its absorption into the UVA range, which is critical for its role as a broad-spectrum UV filter. The NIST

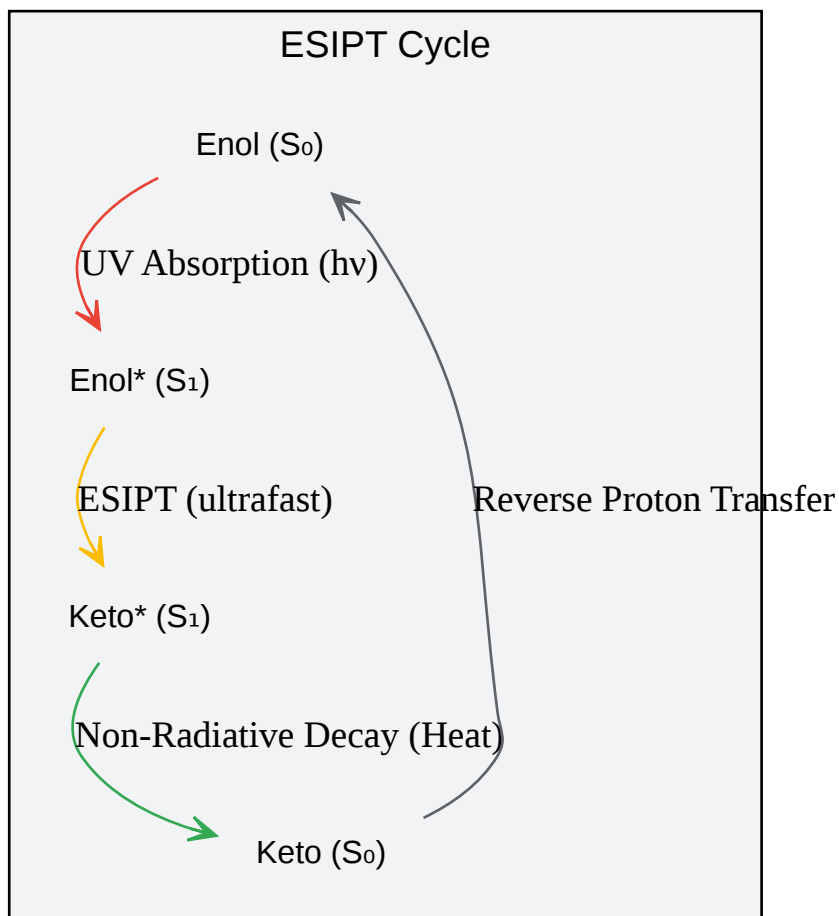
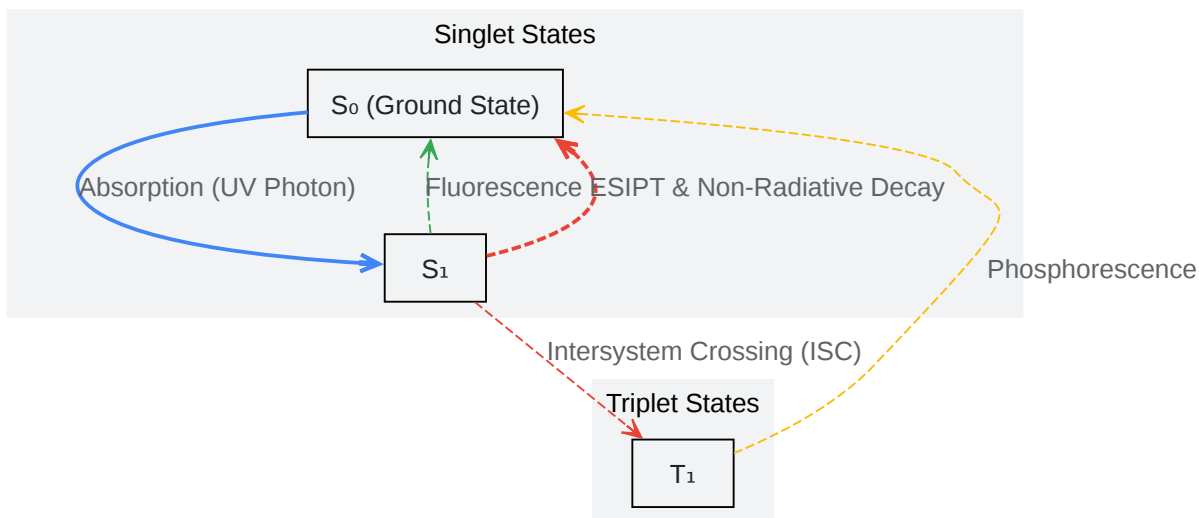
Chemistry WebBook provides spectral data showing strong absorption between 250 nm and 400 nm.<sup>[4]</sup>

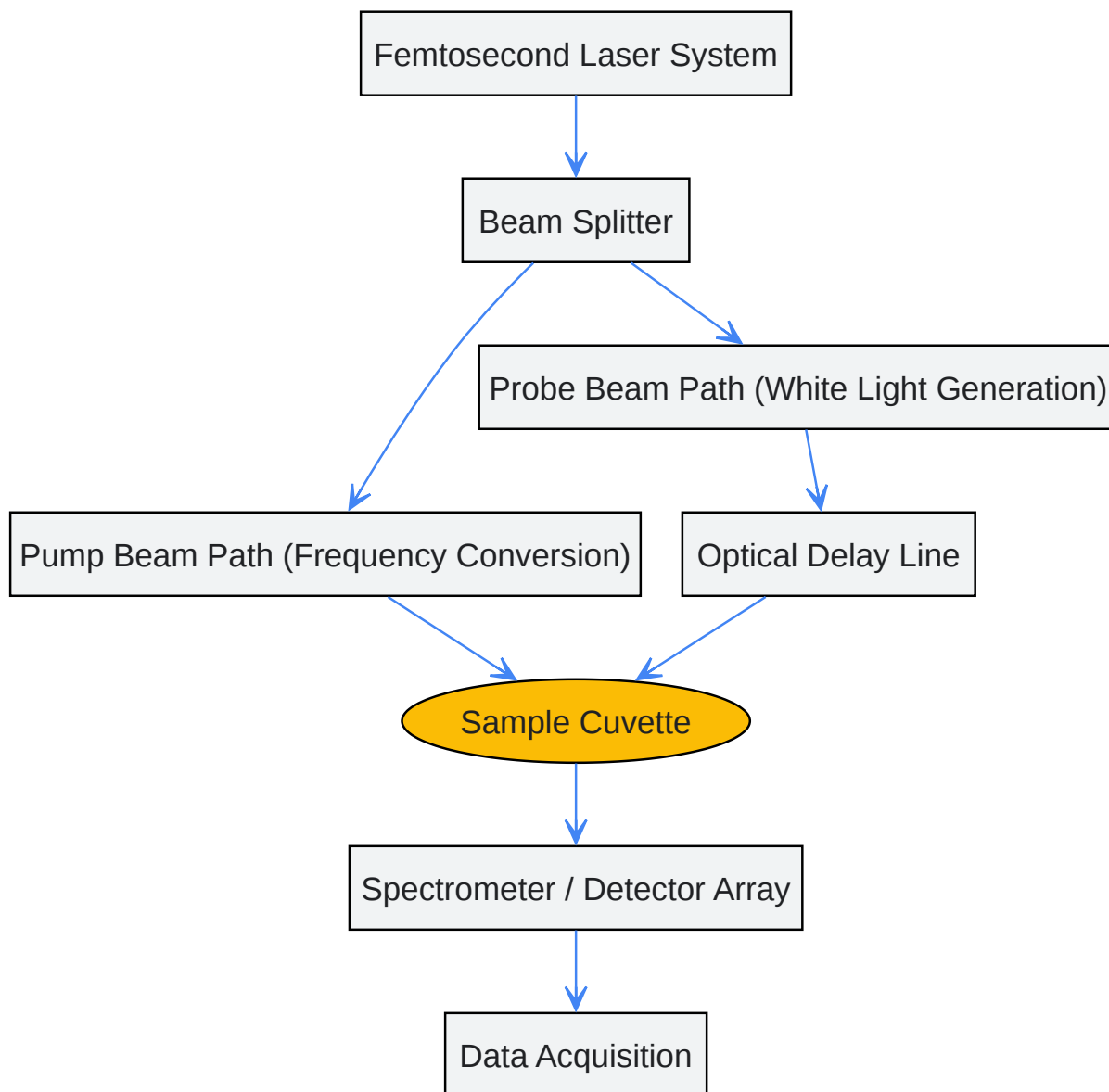
Spectral Feature	Wavelength Range (nm)	Transition Type
UVC/UVB Band	~260 - 300	$\pi \rightarrow \pi$
UVA Band	~300 - 380	$n \rightarrow \pi$ and $\pi \rightarrow \pi^*$

## Excited State Deactivation Pathways

Upon absorbing a photon, the molecule is promoted to an electronically excited singlet state ( $S_1$ ). From here, several competing deactivation pathways are available to return to the ground state ( $S_0$ ). The efficiency of these pathways determines the molecule's photostability and function.

- **Internal Conversion (IC):** A very fast, non-radiative process where the molecule relaxes to a lower electronic state of the same spin multiplicity.
- **Intersystem Crossing (ISC):** A non-radiative transition to a state of different spin multiplicity. Benzophenones are renowned for their highly efficient ISC from the lowest excited singlet state ( $S_1$ ) to the lowest triplet state ( $T_1$ ).<sup>[7]</sup> This triplet state is often the precursor for photochemical reactions and phosphorescence.
- **Fluorescence:** Radiative decay from  $S_1$  to  $S_0$ . In 2-hydroxybenzophenones, fluorescence is typically very weak or entirely quenched because alternative deactivation pathways, particularly ESIPT, are much faster.<sup>[7]</sup>
- **Phosphorescence:** Radiative decay from the  $T_1$  state to  $S_0$ . This process is much slower than fluorescence and is generally only observable at low temperatures in a rigid matrix (e.g., at 77 K), as collisions in solution typically quench the long-lived triplet state.<sup>[3]</sup>
- **Excited-State Intramolecular Proton Transfer (ESIPT):** This is the dominant deactivation pathway for 2-hydroxybenzophenones and the cornerstone of their photostability. This ultrafast, non-radiative process is discussed in detail in the photochemical section.<sup>[9]</sup>





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